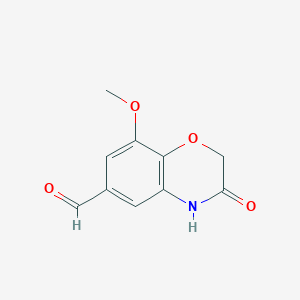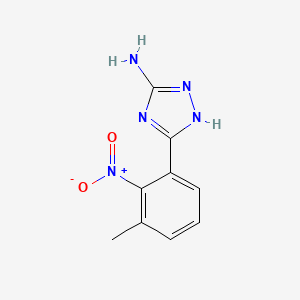
3,3-dimethyl-1-(2-nitrophenoxy)-2-butanone O-(2,4-dichlorobenzyl)oxime
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3-dimethyl-1-(2-nitrophenoxy)-2-butanone O-(2,4-dichlorobenzyl)oxime is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structural features, which include a nitrophenoxy group, a butanone moiety, and a dichlorobenzyl oxime group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-dimethyl-1-(2-nitrophenoxy)-2-butanone O-(2,4-dichlorobenzyl)oxime typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Etherification: The reaction of 2-nitrophenol with 3,3-dimethyl-2-butanone under basic conditions to form 3,3-dimethyl-1-(2-nitrophenoxy)-2-butanone.
Oximation: The final step involves the reaction of 3,3-dimethyl-1-(2-nitrophenoxy)-2-butanone with O-(2,4-dichlorobenzyl)hydroxylamine to form the desired oxime compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
3,3-dimethyl-1-(2-nitrophenoxy)-2-butanone O-(2,4-dichlorobenzyl)oxime undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The oxime group can be reduced to an amine.
Substitution: The nitrophenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amine, while substitution reactions can yield various substituted phenoxy derivatives.
Applications De Recherche Scientifique
3,3-dimethyl-1-(2-nitrophenoxy)-2-butanone O-(2,4-dichlorobenzyl)oxime has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3,3-dimethyl-1-(2-nitrophenoxy)-2-butanone O-(2,4-dichlorobenzyl)oxime involves its interaction with specific molecular targets. The nitrophenoxy and oxime groups can interact with enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,3-dimethyl-1-(2-nitrophenoxy)-2-butanone: Lacks the oxime group, which may affect its reactivity and applications.
2,4-dichlorobenzyl oxime: Lacks the butanone moiety, which may influence its chemical properties and biological activity.
Uniqueness
3,3-dimethyl-1-(2-nitrophenoxy)-2-butanone O-(2,4-dichlorobenzyl)oxime is unique due to the combination of its structural features, which confer distinct chemical reactivity and potential applications. The presence of both nitrophenoxy and oxime groups allows for diverse interactions and reactions, making it a versatile compound in scientific research.
Propriétés
IUPAC Name |
(Z)-N-[(2,4-dichlorophenyl)methoxy]-3,3-dimethyl-1-(2-nitrophenoxy)butan-2-imine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20Cl2N2O4/c1-19(2,3)18(12-26-17-7-5-4-6-16(17)23(24)25)22-27-11-13-8-9-14(20)10-15(13)21/h4-10H,11-12H2,1-3H3/b22-18+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DODCKOZFBJZDHC-RELWKKBWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=NOCC1=C(C=C(C=C1)Cl)Cl)COC2=CC=CC=C2[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)/C(=N/OCC1=C(C=C(C=C1)Cl)Cl)/COC2=CC=CC=C2[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20Cl2N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(benzo[d][1,3]dioxol-5-yl)-2-((1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamide](/img/structure/B2392836.png)


![2-({4-[(Z)-1,3-benzodioxol-5-ylmethylidene]-5-oxo-1,5-dihydro-4H-imidazol-2-yl}amino)-3-phenylpropanoic acid](/img/structure/B2392843.png)


![N-(3-((dimethylamino)methyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)benzamide](/img/structure/B2392849.png)

![3-{[4-(2-Fluorophenyl)piperazino]methyl}-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine](/img/structure/B2392853.png)

![N-(4-chloro-2-fluorophenyl)-2-[6-(4-methylphenyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]acetamide](/img/structure/B2392856.png)
![3-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)-1-(4-chlorophenyl)urea](/img/structure/B2392857.png)


